molecular formula C10H12N2O B136569 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one CAS No. 148842-85-7

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Cat. No. B136569
M. Wt: 176.21 g/mol
InChI Key: NNKKOFWZPFHHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is a compound that has been studied for its β-turn inducing properties . It is part of the American Peptide Symposia book series .


Molecular Structure Analysis

The molecular structure of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one has been analyzed in several studies . It has been used as a scaffold in the design of novel peptide mimetics .

Scientific Research Applications

Synthesis and Chemical Applications

  • 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones (Aba) are valuable for studying the biologically active conformations of peptides. Their synthesis has been improved to yield better results, particularly in the context of Pht-Aba-Xaa-OH derivatives, which are crucial for peptide research (Casimir et al., 2000).
  • Aba serves as a core structure in several constrained therapeutic peptide mimetics, with diverse synthetic approaches focusing on the formation of its central 7-membered azepine ring. These structures are instrumental in medicinal chemistry, providing a platform for further diversification and conformational constraint useful in peptide mimicry (Van der Poorten et al., 2018).

Biological and Medicinal Applications

  • In opioid peptide research, Aba-based scaffolds have been used to synthesize conformationally restricted dipeptidic moieties. These scaffolds, when integrated into opioid peptides, significantly alter affinity and selectivity towards opioid receptors, making them important tools in opioid research (Ballet et al., 2005).
  • A series of Aba derivatives were synthesized as tetrapeptide mimetics to investigate their propensity to adopt a β-turn conformation. This research aids in understanding peptide conformations and has implications in drug design (Rompaey et al., 2006).
  • The influence of ring substitution on the conformation and β-turn mimicry of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one peptide mimetics has been explored. These studies are significant in understanding how structural changes in these compounds affect their biological activity (Wachter et al., 2009).

properties

IUPAC Name

4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKKOFWZPFHHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NCC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 2
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 3
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 4
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 5
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 6
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Citations

For This Compound
75
Citations
S Ballet, AV Mayorov, M Cai, D Tymecka… - Bioorganic & medicinal …, 2007 - Elsevier
In search of new selective antagonists and/or agonists for the human melanocortin receptor subtypes hMC1R to hMC5R to elucidate the specific biological roles of each GPCR, we …
Number of citations: 47 www.sciencedirect.com
R De Wachter, L Brans, S Ballet, I Van den Eynde… - Tetrahedron, 2009 - Elsevier
Analogs of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones, containing a methyl substituent at the 4- or 5-position, or a phenyl substituent at C-1, were prepared. Conformational …
Number of citations: 21 www.sciencedirect.com
K Van Rompaey, S Ballet, C Tömböly, R De Wachter… - 2006 - Wiley Online Library
A series of 4‐amino‐tetrahydro‐2‐benzazepin‐3‐one derivatives (Ac–Aba–Xxx–NHMe) were prepared as tetrapeptide mimetics. Considering the structural resemblance with the so‐…
S Ballet, R De Wachter, K Van Rompaey… - Journal of Peptide …, 2007 - Wiley Online Library
High affinity peptide ligands for the bradykinin (BK) B 2 subtype receptor have been shown to adopt a β‐turn conformation of the C‐terminal tetrapeptide (H‐Arg 1 ‐Pro 2 ‐Pro 3 ‐Gly 4 ‐…
Number of citations: 11 onlinelibrary.wiley.com
S Ballet, ED Marczak, D Feytens, S Salvadori… - Bioorganic & medicinal …, 2010 - Elsevier
The dimerization and trimerization of the Dmt-Tic, Dmt-Aia and Dmt-Aba pharmacophores provided multiple ligands which were evaluated in vitro for opioid receptor binding and …
Number of citations: 7 www.sciencedirect.com
S Ballet, A Frycia, J Piron, NN Chung… - The Journal of …, 2005 - Wiley Online Library
The synthesis of conformationally restricted dipeptidic moieties 4‐amino‐1,2,4,5‐tetrahydro‐2‐benzazepin‐3‐one (Aba)‐Gly ([(4S)‐amino‐3‐oxo‐1,2,4,5‐tetrahydro‐1H‐2‐benzazepin‐…
Number of citations: 38 onlinelibrary.wiley.com
R De Wachter, C De Graaf, A Keresztes… - Journal of medicinal …, 2011 - ACS Publications
The Phe 3 residue of the N-terminal tetrapeptide of dermorphin (H-Dmt-d-Ala-Phe-Gly-NH 2 ) was conformationally constrained using 4- or 5-methyl-substituted 4-amino-1,2,4,5-…
Number of citations: 14 pubs.acs.org
B Vandormael, DD Fourla… - Journal of medicinal …, 2011 - ACS Publications
Novel dermorphin tetrapeptides are described in which Tyr 1 is replaced by Dmt 1 , where d-Ala 2 and Gly 4 are N-methylated, and where Phe 3 -Gly 4 residue is substituted by the …
Number of citations: 27 pubs.acs.org
S Ballet, A Frycia, J Piron, NN Chung, PW Schiller… - 2005 - digital.library.adelaide.edu.au
The synthesis of conformationally restricted dipeptidic moieties 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba)-Gly ([(4S)-amino-3-oxo-1,2,4,5-tetrahydro-1H-2-benzazepin-2-yl]-…
Number of citations: 2 digital.library.adelaide.edu.au
S Ballet, D Feytens, R De Wachter… - Bioorganic & medicinal …, 2009 - Elsevier
Replacement of the constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in the opioid Dmt-Tic-Gly-NH-Bn scaffold by the 4-amino-1,2,4,5-…
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.